2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of functionalized benzo [1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been reported . Also, the synthesis and characterization of novel benzo[d][1,3]dioxole substituted organo selenium compounds have been reported .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular geometry of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane has been reported . Also, molecular electrostatic potentials (MEP) have been used to investigate the relationship between the molecular structure and its physicochemical properties .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of functionalized benzo [1,3]dioxin-4-ones with primary amines has been described .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition behavior of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane has been studied .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 2-(5-(Benzo[d][1,3]dioxol-5-yl)Isoxazol-3-yl)-N-(4-Sulfamoylphenethyl)Acetamide have been a subject of study. For instance, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a compound with structural similarities, has been synthesized using a simple method and analyzed using various spectroscopic techniques. This research contributes to the understanding of the structural properties and synthesis methods of such compounds, which are crucial in drug development and chemical analysis (Khodot & Rakitin, 2022).
Enzyme Inhibition
Compounds containing isoxazole and sulfonamide moieties, similar to the compound , have been synthesized and evaluated for their inhibitory properties against human carbonic anhydrase isoforms. These studies demonstrate the potential of such compounds in targeting specific enzymes, which is vital in the development of drugs for treating conditions like glaucoma and neuropathic pain (Altuğ et al., 2017).
Anticancer Activity
Research has also been conducted on sulfonamide derivatives for their anticancer activity. For example, compounds synthesized using 2-chloro-N-(4-sulfamoylphenyl)acetamides as intermediates have been screened for their efficacy against breast and colon cancer cell lines. This suggests the potential therapeutic applications of similar compounds in cancer treatment (Ghorab et al., 2015).
Antimicrobial and Antitumor Properties
Additional studies have shown that derivatives of N-substituted 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide exhibit antimicrobial properties and potential as antitumor agents. This highlights the broader implications of these compounds in treating various diseases and infections (Siddiqui et al., 2013).
Enzyme Inhibitory Potential
Compounds with benzodioxane and acetamide moieties have been synthesized and their enzyme inhibitory activities tested. The results indicate substantial inhibitory activity against specific enzymes, offering insights into the therapeutic potential of such compounds in disease management (Abbasi et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c21-30(25,26)16-4-1-13(2-5-16)7-8-22-20(24)11-15-10-18(29-23-15)14-3-6-17-19(9-14)28-12-27-17/h1-6,9-10H,7-8,11-12H2,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFVFEHWNGFRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.